
3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable quinoline derivative with a hydroxybutyl group can be catalyzed by acidic or basic conditions to form the desired compound. The reaction conditions often include refluxing in solvents like toluene or ethanol, with catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the hydroxybutyl group.
Pyrazinoquinoline: Compounds with variations in the substituents on the quinoline ring.
Uniqueness
3-(3-Hydroxybutyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21599-20-2 |
|---|---|
Formule moléculaire |
C16H24N2O |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)butan-1-ol |
InChI |
InChI=1S/C16H24N2O/c19-12-4-3-9-17-10-11-18-15(13-17)8-7-14-5-1-2-6-16(14)18/h1-2,5-6,15,19H,3-4,7-13H2 |
Clé InChI |
ZTKOUXVLEKOVEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N3C1CN(CC3)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



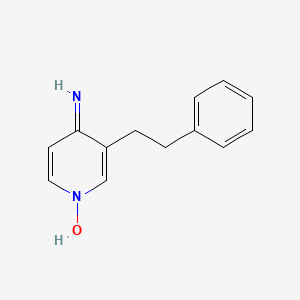
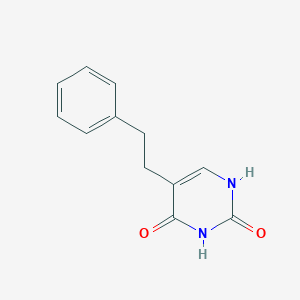
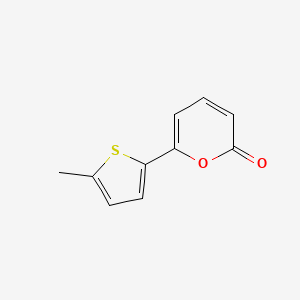

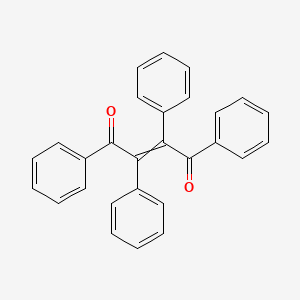
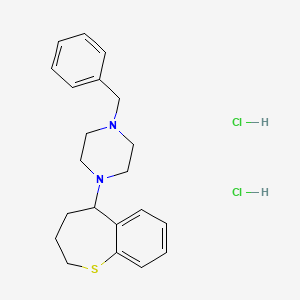

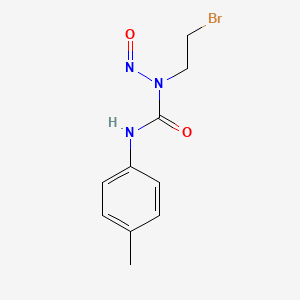
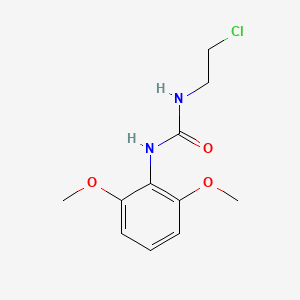

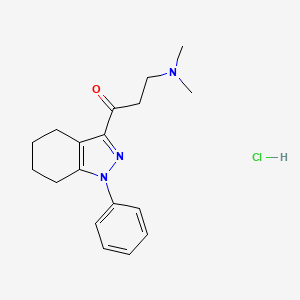
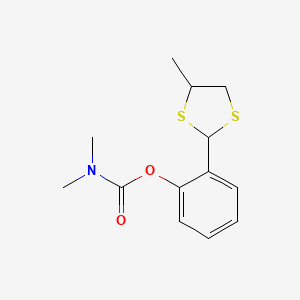
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
